molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4

3-Iodo-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1312915
CAS RN: 877060-47-4
M. Wt: 244.03 g/mol
InChI Key: AGKRAGHEIVZOID-UHFFFAOYSA-N
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Description

“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a heterocyclic compound . It’s important to note that the specific properties and applications of this compound can vary depending on its exact structure and any additional functional groups present .


Synthesis Analysis

The synthesis of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” and similar compounds often involves complex organic reactions . The exact method can vary depending on the desired product and the starting materials available. For example, one common approach involves the reaction of a preformed pyrazole or pyridine with a suitable reagent .


Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” is characterized by a pyrrolopyridine core with an iodine atom at the 3-position . The exact structure can be represented by the InChI code provided in the references .


Chemical Reactions Analysis

“3-Iodo-1H-pyrrolo[3,2-C]pyridine” can undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases . The exact reactions and their outcomes can depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a solid at room temperature . It should be stored under inert gas and kept in a dark place, sealed in dry conditions . .

Scientific Research Applications

Nervous System Diseases Treatment

Pyrrolopyridines, including compounds like 3-Iodo-1H-pyrrolo[3,2-C]pyridine, have been investigated for their potential to treat diseases of the nervous system due to their biological activity. This includes research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where modulation of specific neural pathways could be beneficial .

Immune System Modulation

These compounds also show promise in modulating the immune system, which could be useful in treating autoimmune diseases or in enhancing the body’s response to infections or vaccines .

Antidiabetic Activity

Research has indicated that pyrrolopyridines may have antidiabetic properties, potentially offering a new avenue for diabetes treatment through insulin regulation or protection of pancreatic beta cells .

Antimycobacterial Properties

There is evidence to suggest that these compounds could be effective against mycobacterial infections, such as tuberculosis, due to their antimicrobial properties .

Antiviral Applications

Pyrrolopyridines have been studied for their antiviral activities, which could make them candidates for treating viral infections or as part of antiviral drug development efforts .

Antitumor and Anticancer Research

The antitumor properties of pyrrolopyridines are being explored, particularly in the context of targeted cancer therapies where they may inhibit specific pathways involved in cancer cell proliferation .

Analgesic and Sedative Potential

New derivatives of pyrrolopyridines have been synthesized with potential analgesic and sedative activities, which could lead to new treatments for pain and anxiety disorders .

FGFR Inhibitors for Cancer Therapy

Some 1H-pyrrolopyridine derivatives are being designed as potent FGFR (Fibroblast Growth Factor Receptors) inhibitors, which are relevant in cancer therapy as they can interfere with cancer cell growth and survival .

Safety and Hazards

“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKRAGHEIVZOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470627
Record name 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-pyrrolo[3,2-C]pyridine

CAS RN

877060-47-4
Record name 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrolo[3,2-c]pyridine (20 g, 170 mmol) in DMF (100 mL) was added KOH (33.2 g, 593 mmol) and the mixture was stirred for 10 minutes. A solution of iodine (47.3 g, 186 mmol) in DMF (100 mL) was added at 0° C., and the reaction allowed to warm to room temperature over 1.5 hours. The reaction was poured onto an aqueous solution of Na2S2O5 (17.2 g) and ammonium hydroxide (35%, 170 mL) in water (2.5 L). The resulting precipitate was filtered, washed with water and dried to afford the title compound (33.5 g, 81%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 2
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 3
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 4
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 5
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Reactant of Route 6
3-Iodo-1H-pyrrolo[3,2-C]pyridine

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